molecular formula C8H11BrN2O2 B3037779 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid CAS No. 60061-73-6

2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid

Cat. No. B3037779
CAS RN: 60061-73-6
M. Wt: 247.09 g/mol
InChI Key: PQWOGJIMXLPNMR-UHFFFAOYSA-N
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Description

The compound “2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid” is a derivative of pyrazole . Pyrazole derivatives are known for their diverse pharmacological effects .

Scientific Research Applications

Synthesis of Pyrazole Heterocycles

Pyrazole derivatives, including those structurally similar to 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid, are extensively used as synthons in organic synthesis. These compounds serve as key intermediates in the creation of heterocyclic compounds due to their wide range of biological activities, such as anticancer, antimicrobial, and anti-inflammatory properties. Their synthesis often involves condensation followed by cyclization, utilizing reagents like phosphorus oxychloride and dimethyl formamide, under conditions that may include microwave irradiation (Dar & Shamsuzzaman, 2015).

Antifungal Applications

Pyrazole derivatives have been tested against various pathogens, including the Fusarium oxysporum f. sp. albedinis, the causative agent of Bayoud disease affecting date palms. The structure-activity relationship (SAR) analysis of these compounds reveals common pharmacophore sites contributing to their antifungal efficacy. Such insights are crucial for the design of targeted molecules for agricultural disease management (Kaddouri et al., 2022).

Biological and Pharmacological Activities

Pyrazole carboxylic acid derivatives, closely related to the compound , exhibit a broad spectrum of biological activities. These activities include antimicrobial, anticancer, anti-inflammatory, and antiviral effects, highlighting the therapeutic potential of these molecules in medicinal chemistry. Their synthesis and biological applications have been extensively reviewed, providing valuable information for the development of new active biological agents (Cetin, 2020).

Sorption Studies

In environmental sciences, the sorption behavior of similar compounds, like phenoxy herbicides to soil and organic matter, has been studied. Understanding the interaction of these compounds with environmental matrices is essential for assessing their environmental fate and impact. This research is crucial for developing strategies to mitigate the adverse effects of such compounds on the environment (Werner et al., 2012).

Future Directions

Pyrazole derivatives are a promising area of research due to their diverse pharmacological effects . Future research could focus on the synthesis, characterization, and biological activity of “2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid” and related compounds.

properties

IUPAC Name

2-(4-bromo-3,5-dimethylpyrazol-1-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrN2O2/c1-4-7(9)5(2)11(10-4)6(3)8(12)13/h6H,1-3H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQWOGJIMXLPNMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C(C)C(=O)O)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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